(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
“(5E)-5-(3,4-Dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” is a substituted imidazolone derivative characterized by a benzylidene moiety at the 5-position of the imidazolone core. The compound features a 3,4-dimethoxybenzylidene group, a phenyl substituent at the 3-position, and a thiol (-SH) group at the 2-position. This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry, particularly as a scaffold for antimicrobial and anticancer agents .
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-9-8-12(11-16(15)23-2)10-14-17(21)20(18(24)19-14)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)/b14-10+ |
InChI Key |
YCHBBPYKSIETDT-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a thiosemicarbazone derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a mercapto group and an imidazole ring, suggesting potential pharmacological applications.
The molecular formula of this compound is , with a CAS number of 15985-25-8. It exhibits irritant properties and is primarily used in research settings for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 15985-25-8 |
| Hazard | Irritant |
Antimicrobial Activity
Research indicates that thiosemicarbazones, including this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazole and their analogs show promising activity against various microbial strains, suggesting that (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one may possess similar effects .
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays. For instance, studies have demonstrated that thiosemicarbazone derivatives can effectively scavenge free radicals, thereby mitigating oxidative stress. The IC50 values for hydroxyl radical scavenging activity were found to be comparable to standard antioxidants like vitamin C .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on enzymes relevant to metabolic disorders. Preliminary findings suggest it may inhibit α-amylase and α-glucosidase activities, which are crucial in the management of diabetes. The IC50 values for these activities were reported to range from 22.43 µM to 69.71 µM .
Study 1: Synthesis and Biological Evaluation
A study conducted on the synthesis of various thiosemicarbazone derivatives, including (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, evaluated their biological activities. The synthesized compounds were screened for their α-amylase inhibitory activity and antioxidant properties. The results indicated that the tested compounds exhibited potent inhibitory effects with IC50 values significantly lower than those of standard drugs .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of this compound with target enzymes involved in glucose metabolism. These studies revealed favorable binding affinities, supporting the potential use of this compound as a therapeutic agent in diabetes management .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 340.4 g/mol. The structure features a benzylidene moiety, which contributes to its biological activity. The presence of the imidazole ring is significant for its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains using the agar diffusion method, showing promising results in inhibiting growth:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 17 |
| Bacillus subtilis | 19 |
| Escherichia coli | 18 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Potential
The compound's ability to interact with biological macromolecules has been investigated through molecular docking studies. It has shown potential as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication. The binding energy calculated during these studies indicated strong interactions with specific amino acids in the enzyme, suggesting that this compound could be further explored for its anticancer properties .
Case Studies and Research Findings
Several research studies have focused on the biological efficacy and safety profiles of this compound:
- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess potency .
- Cancer Research : Investigations into the anticancer effects revealed that the compound could induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and modulation of cell cycle progression .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
Key Observations :
- The target compound’s analogs (e.g., 4b) achieve high yields (96%) under short reaction times via Knoevenagel condensation, suggesting scalability .
- Styryl-substituted derivatives () require longer reaction times and catalytic C–H activation, reflecting increased synthetic complexity .
Physicochemical Properties
- Solubility: Methoxy groups (e.g., 3,4-dimethoxy) improve solubility in polar solvents compared to nonpolar benzylidene analogs .
- Spectroscopic Characterization : All compounds are validated via ¹H/¹³C NMR, IR, and HRMS, with distinct shifts for the thiol (-SH) group (~3.5 ppm in ¹H NMR) and benzylidene protons (~7.0–8.0 ppm) .
Preparation Methods
General Synthetic Strategy
The compound is synthesized primarily via a condensation reaction between a 2-mercapto-3-phenylimidazolidin-4-one derivative and 3,4-dimethoxybenzaldehyde under reflux conditions in an acidic medium. This process involves the formation of an imine (Schiff base) linkage at the 5-position of the imidazolidinone ring.
Stepwise Preparation Procedure
Synthesis of 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (Core Intermediate):
- Starting from thiourea derivatives or thiosemicarbazide, the imidazol-4-one ring is constructed by cyclization with appropriate α-halo ketones or phenylglyoxal derivatives.
- The mercapto group is introduced through the thioxo functionality inherent in the thiosemicarbazide precursor.
Condensation with 3,4-Dimethoxybenzaldehyde:
- The key step involves refluxing the core intermediate with 3,4-dimethoxybenzaldehyde in glacial acetic acid or ethanol, often with a catalytic amount of acid or sodium acetate to facilitate the condensation.
- The reaction proceeds via nucleophilic attack of the imidazolidinone nitrogen on the aldehyde carbonyl, followed by dehydration to form the benzylidene double bond at the 5-position.
- The reaction mixture is typically refluxed for 3-5 hours, then cooled to precipitate the product.
- The crude product is purified by recrystallization from ethanol or other suitable solvents.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to imidazolidinone | Thiosemicarbazide + α-halo ketone, reflux in ethanol with base | 60-75 | White solid intermediate |
| Condensation with aldehyde | 3,4-Dimethoxybenzaldehyde + imidazolidinone, reflux in acetic acid | 65-80 | Yellow crystalline final product |
These conditions are adapted from analogous syntheses of related thiazolidinone and imidazolidinone derivatives reported in the literature.
Analytical and Spectroscopic Characterization Supporting Preparation
-
- Characteristic absorption bands for N-H (~3200-3300 cm⁻¹), C=O (amide carbonyl around 1660-1720 cm⁻¹), and C=S (thioxo group near 1200-1400 cm⁻¹) confirm the presence of functional groups.
- The benzylidene C=C stretch appears typically around 1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows signals corresponding to aromatic protons of the phenyl and dimethoxybenzylidene groups, methoxy protons as singlets near 3.7-3.9 ppm, and the imidazolidinone ring protons.
- The benzylidene proton appears as a characteristic singlet or doublet in the 7-8 ppm region.
- ^13C NMR confirms the carbonyl, aromatic carbons, and methoxy carbons.
-
- Consistent with the molecular formula C18H16N2O3S, confirming purity and correct stoichiometry.
Q & A
Basic: What are the optimal synthesis routes for (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, and how do reaction conditions influence yield?
Methodological Answer:
Two primary methods are documented for synthesizing structurally analogous imidazolone derivatives:
- Method A : Condensation of substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) with thiourea derivatives in the presence of a base catalyst (e.g., piperidine), achieving yields up to 96% under reflux conditions in ethanol (40–60 minutes) .
- Method B : Microwave-assisted synthesis reduces reaction time (15–20 minutes) but may lower yield (88–92%) due to incomplete cyclization .
Key Variables : - Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate stabilization but may complicate purification.
- Catalyst choice : Piperidine vs. morpholine derivatives can alter regioselectivity due to steric effects on the benzylidene moiety .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the (E)-configuration of the benzylidene group via coupling constants (J = 12–14 Hz for trans-olefinic protons) and NOE correlations . Methoxy protons at δ 3.8–4.0 ppm and thiol protons at δ 13.5–14.0 ppm are diagnostic .
- HRMS : Validate molecular weight with <2 ppm error; isotopic patterns distinguish sulfur-containing fragments .
- HPLC-PDA : Assess purity (>98%) using C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) .
Advanced: How can computational modeling predict the compound’s reactivity in Michael addition or thiol-disulfide exchange reactions?
Methodological Answer:
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., α,β-unsaturated ketone) prone to nucleophilic attack .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (~4.5 eV) to predict redox activity. Lower gaps (<4 eV) correlate with higher thiol-disulfide exchange rates .
- MD Simulations : Solvent-accessible surface area (SASA) analysis in water/DMSO mixtures reveals conformational stability of the mercapto group, critical for designing functionalization protocols .
Advanced: What structural modifications enhance the compound’s bioactivity while maintaining its core pharmacophore?
Methodological Answer:
- Substitution at C3 : Replacing the phenyl group with electron-withdrawing groups (e.g., nitro, chloro) increases antifungal activity (IC50 reduction by 30–50%) by improving membrane permeability .
- Benzylidene Tuning : Introducing fluorinated or hydroxy groups at the 3,4-dimethoxybenzylidene moiety enhances binding to fungal lanosterol demethylase (CYP51), as shown in analogs with 3,5-difluoro-4-hydroxy substitutions .
- Thiol Protection : Acetylation of the mercapto group improves stability in physiological buffers without compromising in vivo reactivation .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Discrepancies in antifungal IC50 values (e.g., 2–10 µM) often arise from variations in broth microdilution protocols (CLSI vs. EUCAST). Normalize using fluconazole as a positive control .
- Metabolite Interference : LC-MS/MS analysis confirms whether observed activity stems from the parent compound or oxidative metabolites (e.g., sulfonic acid derivatives) .
- Crystallographic Validation : Co-crystal structures with target proteins (e.g., CYP51) clarify binding modes and explain potency differences between analogs .
Basic: What are the critical stability considerations for storing and handling this compound?
Methodological Answer:
- Light Sensitivity : Protect from UV exposure to prevent [2π+2π] cycloaddition of the benzylidene group, which degrades purity by 15–20% over 30 days .
- Moisture Control : Store under argon at −20°C in amber vials with desiccants (silica gel) to inhibit thiol oxidation to disulfides .
- pH Stability : Avoid aqueous buffers with pH >7.5, which accelerate hydrolysis of the imidazolone ring .
Advanced: How to design SAR studies for derivatives targeting kinase inhibition?
Methodological Answer:
- Scaffold Hopping : Replace the imidazolone core with pyrazolone or thiazolidinone while retaining the 3,4-dimethoxybenzylidene motif to probe kinase selectivity .
- Kinome Profiling : Use ATP-competitive assays (e.g., KINOMEscan) to identify off-target effects on Ser/Thr kinases (e.g., PIM1, CDK2) .
- Free-Energy Perturbation (FEP) : Predict binding affinity changes (ΔΔG) for mutations in kinase active sites (e.g., gatekeeper residue T338M in JAK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
